molecular formula C9H10BrClO2 B13987271 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene

4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene

Katalognummer: B13987271
Molekulargewicht: 265.53 g/mol
InChI-Schlüssel: QXLMVRQCFJIAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various halogenated benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the methoxymethoxy group .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C9H10BrClO2

Molekulargewicht

265.53 g/mol

IUPAC-Name

4-bromo-1-chloro-2-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H10BrClO2/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3

InChI-Schlüssel

QXLMVRQCFJIAGP-UHFFFAOYSA-N

Kanonische SMILES

COCOCC1=C(C=CC(=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.